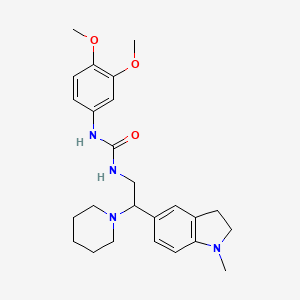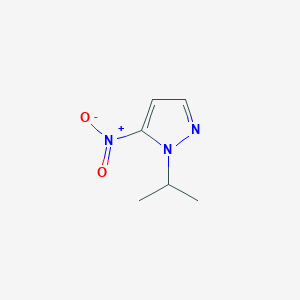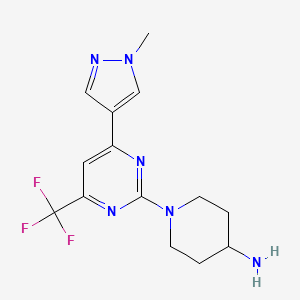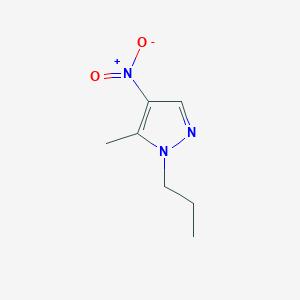
1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea
説明
1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea, also known as DMPEU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPEU belongs to the class of urea derivatives and has been found to exhibit antitumor and anti-inflammatory properties. In
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been found to induce endoplasmic reticulum stress and activate the unfolded protein response, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit antitumor and anti-inflammatory properties. In addition, this compound has been reported to inhibit angiogenesis, which is the process of new blood vessel formation. This compound has also been shown to reduce the expression of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the toxicity profile of this compound has not been fully evaluated, and its safety for use in humans is not yet known.
将来の方向性
For research on 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea could include:
1. Elucidating the molecular targets of this compound and its mechanism of action.
2. Evaluating the toxicity profile of this compound in vivo.
3. Investigating the potential of this compound as a combination therapy with other anticancer agents.
4. Exploring the potential of this compound as an anti-inflammatory agent in vivo.
5. Developing novel formulations of this compound for improved delivery and efficacy.
Conclusion:
This compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit antitumor and anti-inflammatory properties and has been shown to inhibit angiogenesis and reduce the expression of matrix metalloproteinases. This compound has several advantages for lab experiments, but its mechanism of action is not fully understood, and further studies are needed to evaluate its potential as a therapeutic agent. Future research on this compound could lead to the development of novel anticancer and anti-inflammatory agents.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-28-14-11-19-15-18(7-9-21(19)28)22(29-12-5-4-6-13-29)17-26-25(30)27-20-8-10-23(31-2)24(16-20)32-3/h7-10,15-16,22H,4-6,11-14,17H2,1-3H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOJSKGOSDZAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine](/img/structure/B3216274.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3216280.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216285.png)



![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3216309.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3216317.png)
![[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B3216325.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216359.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3216367.png)